molecular formula C24H27N3O2 B2772673 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1428356-48-2

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2772673
CAS No.: 1428356-48-2
M. Wt: 389.499
InChI Key: RZJYQEFFKLZMCU-UHFFFAOYSA-N
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Description

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1428356-48-2) is a synthetic organic compound with a molecular formula of C24H27N3O2 and a molecular weight of 389.49 g/mol. Its structure integrates several pharmacologically significant motifs: a 2,3-dihydrobenzofuran moiety, a dimethylaminoethyl spacer, and a naphthalen-1-ylmethyl urea group. The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry and is explicitly associated with various biologically potent compounds . This molecular architecture suggests potential for diverse research applications. Urea derivatives, in general, have been extensively explored as ligands for various biological targets. For instance, structurally related substituted urea derivatives have been investigated as ligands for vanilloid receptors . The specific combination of a dihydrobenzofuran system and a urea linkage in this compound makes it a compelling candidate for research in areas such as neuropharmacology and oncology. Researchers can utilize this compound as a key intermediate or as a probe for studying receptor interactions and signal transduction pathways. The compound is provided for research purposes only. All in vitro and in vivo safety and efficacy profiles are yet to be fully established. This product is intended for laboratory research use by trained professionals and is not approved for use in humans or animals.

Properties

IUPAC Name

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-27(2)22(18-10-11-23-19(14-18)12-13-29-23)16-26-24(28)25-15-20-8-5-7-17-6-3-4-9-21(17)20/h3-11,14,22H,12-13,15-16H2,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJYQEFFKLZMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NCC1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(naphthalen-1-ylmethyl)urea, a synthetic organic compound, has attracted attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Dihydrobenzofuran moiety : Contributes to the compound's hydrophobic characteristics.
  • Dimethylaminoethyl group : Enhances solubility and may influence receptor interactions.
  • Naphthalen-1-ylmethyl urea segment : Imparts potential biological activity through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Receptor Interaction : It may act on G-protein coupled receptors (GPCRs), which are crucial for signal transduction in cells.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or cell growth regulation has been noted. For instance, it could modulate the activity of kinases that play roles in cancer progression.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For example:

  • A related compound demonstrated GI50 values (concentration for 50% growth inhibition) ranging from 15.1 μM to 28.7 μM against various cancer cell lines, including breast and lung cancers .

Antibacterial Activity

The compound's structural analogs have shown promising antibacterial properties:

  • Minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 0.03 μg/mL against Staphylococcus aureus, indicating potent antibacterial effects .

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of similar urea derivatives. The results indicated that compounds with a dihydrobenzofuran structure exhibited selective cytotoxicity against several cancer cell lines, suggesting that modifications in the substituents can significantly enhance their biological activity .

CompoundCell LineGI50 (μM)
Compound AMDA-MB-231 (breast cancer)21.5
Compound BEKVX (lung cancer)1.7
Compound COVCAR-4 (ovarian cancer)25.9

Study on Antibacterial Activity

Another study focused on the antibacterial properties of urea derivatives. Compounds were tested against a panel of pathogenic bacteria, revealing significant activity:

CompoundPathogenMIC (μg/mL)
Compound DS. aureus0.06
Compound ES. pneumoniae0.015
Compound FE. faecalis0.25

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Studies have shown that compounds related to this structure exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar frameworks have demonstrated significant inhibition of cell proliferation in models such as FaDu hypopharyngeal tumor cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
  • Anti-inflammatory Effects :
    • The compound may inhibit enzymes involved in inflammatory pathways, potentially impacting conditions like arthritis or other inflammatory diseases. This activity is likely due to its ability to modulate signaling pathways associated with inflammation.
  • Neuropharmacological Potential :
    • Given its structural characteristics, the compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier could make it a candidate for further exploration in neuropharmacology .

Anticancer Research

A recent study investigated a series of compounds structurally similar to 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(naphthalen-1-ylmethyl)urea for their anticancer properties. The results indicated that these compounds exhibited enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics, suggesting that modifications in the chemical structure can significantly impact biological activity .

Anti-inflammatory Studies

Another research effort focused on the anti-inflammatory potential of similar urea derivatives. The findings revealed that these compounds could effectively reduce inflammation markers in vitro and in vivo models of inflammatory diseases, highlighting their therapeutic potential in managing such conditions .

Q & A

Q. What are the established synthetic routes for 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(naphthalen-1-ylmethyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

Intermediate Preparation :

  • Formation of the 2,3-dihydrobenzofuran-5-yl intermediate via cyclization of substituted phenols under acidic conditions (e.g., using H₂SO₄ or polyphosphoric acid) .
  • Introduction of the dimethylaminoethyl group via nucleophilic substitution or reductive amination .

Urea Bond Formation :

  • Coupling the amine intermediate (2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethylamine) with a naphthalen-1-ylmethyl isocyanate derivative under anhydrous conditions (e.g., THF or DCM, 0–25°C) .

Optimization :

  • Temperature : Lower temperatures (0–10°C) minimize side reactions during urea bond formation.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalysts : Triethylamine or DMAP can accelerate coupling efficiency .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Key methods include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions (e.g., dihydrobenzofuran protons at δ 3.1–4.3 ppm, naphthyl protons at δ 7.2–8.2 ppm) .
    • DEPT-135 distinguishes CH₂ and CH₃ groups in the dimethylaminoethyl chain .
  • HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
  • X-ray Crystallography : Resolves stereochemistry of the dihydrobenzofuran ring and urea linkage conformation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~464.2 Da) .

Q. What structural features influence this compound’s reactivity and stability?

  • Dihydrobenzofuran Ring : The oxygen heterocycle enhances electron density, directing electrophilic substitution at the 5-position .
  • Dimethylaminoethyl Group : The tertiary amine increases solubility in acidic media and participates in hydrogen bonding with biological targets .
  • Naphthylmethyl Urea : The planar naphthalene moiety facilitates π-π stacking in crystal lattices and hydrophobic interactions in biological systems .
  • Hydrolytic Stability : The urea bond is susceptible to hydrolysis under strong acidic/basic conditions (pH <2 or >10) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Reaction Pathway Prediction : Quantum mechanical calculations (e.g., DFT/B3LYP/6-311G(d,p)) model transition states during urea bond formation, identifying energy barriers for optimization .
  • Docking Studies : Molecular dynamics simulations predict binding affinities to targets (e.g., kinases, GPCRs) by analyzing interactions between the naphthyl group and hydrophobic pockets .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and metabolic stability (CYP450 interactions) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Refinement : Conduct IC₅₀ assays in triplicate using standardized cell lines (e.g., HepG2 for cytotoxicity) to account for variability .
  • Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase inhibition .
  • Metabolite Analysis : LC-MS/MS identifies degradation products (e.g., hydrolyzed urea) that may confound activity results .

Q. How can reaction engineering improve scalability for in vivo studies?

  • Flow Chemistry : Continuous synthesis of intermediates reduces batch-to-batch variability .
  • Membrane Separation : Nanofiltration removes low-molecular-weight impurities (e.g., unreacted amines) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors urea bond formation in real time .

Q. What methodologies address solubility challenges in formulation development?

  • Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt Formation : React with HCl to generate a hydrochloride salt, improving bioavailability .
  • Nanoemulsions : Encapsulate the compound in lipid-based nanoparticles (size: 100–200 nm) for sustained release .

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